DL-Allylglycine

Treatment-resistant epilepsy Zebrafish seizure model GABA depletion

DL-Allylglycine is the definitive racemic mixture for establishing treatment-resistant seizure models. Unlike single enantiomers, the DL-form provides both stereoisomers for metabolic conversion to the active GAD inhibitor 2-keto-4-pentenoic acid via endogenous oxidases. Validated across mouse and zebrafish, this compound enables cost-effective high-throughput screening with conserved GABA depletion kinetics. Only 2/5 common AEDs show protective activity in this model—diazepam and valproate—making it ideal for testing novel anticonvulsants. For ex vivo studies, administration at 39.8 μmol/g/h produces 60% GAD inhibition. Additionally, DL-allylglycine uniquely modulates polyamine biosynthesis enzymes (ODC up, SAM-DC down). Buy now to leverage this well-characterized, multi-species validated research tool.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 7685-44-1
Cat. No. B1665243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Allylglycine
CAS7685-44-1
Synonyms2-Amino-4-Pentenoic Acid
Allylglycine
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC=CCC(C(=O)O)N
InChIInChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)
InChIKeyWNNNWFKQCKFSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DL-Allylglycine (CAS 7685-44-1) for GAD Inhibition and Treatment-Resistant Seizure Modeling: Procurement Specifications


DL-Allylglycine (2-aminopent-4-enoic acid, CAS 7685-44-1) is a racemic non-proteinogenic amino acid that functions as a glutamate decarboxylase (GAD) inhibitor, reducing γ-aminobutyric acid (GABA) biosynthesis in the central nervous system [1]. It exhibits convulsant activity and is employed as a pharmacological tool to induce epileptic seizures in experimental animals [2]. Unlike single-enantiomer preparations, DL-allylglycine provides a well-characterized racemic mixture with established in vivo pharmacology across multiple species, including documented utility in treatment-resistant seizure models [3].

Why DL-Allylglycine Cannot Be Interchanged with Single Enantiomers or Alternative GAD Inhibitors in Research Protocols


Substitution of DL-allylglycine with L-allylglycine, D-allylglycine, or alternative GAD inhibitors (e.g., 3-mercaptopropionic acid, 4-deoxypyridoxine) is not scientifically interchangeable without protocol re-validation. D-allylglycine exhibits slower blood-brain barrier penetration and requires a higher convulsant dose than the L-isomer [1]. L-allylglycine alone demonstrates weak in vitro GAD inhibition (requiring 1–80 mM concentrations) and derives its in vivo potency from metabolic conversion to 2-keto-4-pentenoic acid—a process absent from in vitro assays . The racemic DL mixture provides both stereoisomers simultaneously, a critical consideration given that both enantiomers can generate the active 2-keto-4-pentenoic acid metabolite via amino acid oxidases [1]. Furthermore, alternative GAD inhibitors exhibit distinct seizure onset latencies and mechanisms; allylglycine induces treatment-resistant seizures characterized by limited AED efficacy (only diazepam and valproate show protective activity among five tested AEDs), a phenotype not replicated across all GAD inhibitors [2].

Quantitative Differentiation Evidence: DL-Allylglycine vs. L-Allylglycine and Other GAD Inhibitors


DL-Allylglycine Enables Treatment-Resistant Seizure Modeling with Characterized Cross-Species GABA Depletion Kinetics

DL-allylglycine induces a treatment-resistant seizure phenotype with well-characterized GABA depletion kinetics that are conserved across species. In a side-by-side comparison, seizure progression rate and GABA depletion kinetics were comparable in mice and larval zebrafish [1]. Among five mechanistically diverse antiepileptic drugs (AEDs) tested, only diazepam and sodium valproate demonstrated protective activity against allylglycine-induced seizures; levetiracetam, phenytoin, and topiramate showed only limited protective effects (mainly mortality delay) at doses close to the TD50 [1]. This resistance profile is not universally observed with alternative GAD inhibitors such as 3-mercaptopropionic acid, which exhibits different seizure onset kinetics and distinct pharmacological responsiveness [2].

Treatment-resistant epilepsy Zebrafish seizure model GABA depletion

Stereoisomer-Specific Differences in In Vivo Convulsant Potency and Brain Penetration

Direct stereoisomer comparison reveals that D-allylglycine requires a higher dose than L-allylglycine to induce convulsions in mice [1]. Both isomers inhibit brain GAD to approximately the same extent in vitro, yet in vivo L-allylglycine inhibits the enzyme more strongly than the D-isomer [1]. This discrepancy is partially attributed to slower brain penetration of D-allylglycine through the blood-brain barrier [1]. L-allylglycine alone (1.2 mmol/kg, i.p.) induces convulsions and decreases GABA concentration throughout the cerebellum, pons, medulla, striatum, cortex, and hippocampus in mice .

Stereoisomer comparison Blood-brain barrier Convulsant dose

Ex Vivo GAD Inhibition by L-Allylglycine vs. In Vitro GAD Inhibition Profile

L-allylglycine (the active component of DL-allylglycine) reduces GAD activity by 60% when administered at a dose of 39.8 μmol/g per hour ex vivo in mouse brain preparations . In contrast, in vitro GAD inhibition by L-allylglycine occurs only at high concentrations (1–80 mM) . This ex vivo/in vitro potency differential is attributed to metabolic conversion of L-allylglycine to 2-keto-4-pentenoic acid, a more potent convulsant and GAD inhibitor . Oxidation products derived from either L- or D-allylglycine via L- or D-amino acid oxidase cause almost complete inhibition of GAD in vitro [1], indicating that both enantiomers can generate the active metabolite.

GAD inhibition Ex vivo pharmacology Metabolic activation

DL-Allylglycine Effects on Polyamine Pathway Enzymes: Ornithine Decarboxylase and SAM-DC Activity Modulation

DL-allylglycine produces significant bidirectional modulation of polyamine pathway enzymes in mouse brain. Specifically, DL-allylglycine significantly increases mouse brain ornithine decarboxylase (ODC) activity while simultaneously decreasing S-adenosyl-L-methionine decarboxylase (SAM-DC) activity [1]. This dual enzyme modulation is accompanied by a marked decrease in brain GABA concentration [1]. In contrast, alternative GAD inhibitors such as 3-mercaptopropionic acid and 4-deoxypyridoxine exhibit distinct modes of GAD inhibition and do not show the same polyamine pathway effects [2].

Polyamine biosynthesis Ornithine decarboxylase S-adenosylmethionine decarboxylase

GABA Synthesis Inhibition Kinetics and Latency to Seizure Onset Distinguish Allylglycine from Other GAD Inhibitors

Allylglycine (2 mmol/kg, i.p.) produces a significant decrease (P < 0.001) in the proportion of 14C counts appearing in GABA relative to glutamate following intracerebroventricular D-[U-14C]glucose injection in mice, with effects preceding convulsions by at least 1–1.5 hours and maximal effect observed at seizure onset (2.5–3 hours) [1]. Inhibition of GAD activity is evident 30–60 minutes before seizure onset following allylglycine or 4-deoxypyridoxine administration, and is maximal just before or during seizure activity [2]. The long latency to seizure onset with allylglycine contrasts with alternative GAD inhibitors like 3-mercaptopropionic acid, which exhibits different temporal profiles [2].

GABA synthesis inhibition Seizure latency 14C-glucose incorporation

β-Cell GABA Biosynthesis Inhibition: Allylglycine Demonstrates Reversible GABA Depletion in Pancreatic Islets

Allylglycine (10 mM) effectively inhibits GABA biosynthesis in pancreatic islet cells. In rat islet cell monolayers, 10 mM allylglycine produces quantifiable GABA depletion with mean fluorescence intensity (MFI) changes measured across a timecourse of addition and removal, demonstrating reversibility of the effect [1]. In human islets, a 30-minute addition of allylglycine significantly reduces GABA release (P = 0.0104, n = 3 samples of approximately 100 islets each) as measured by HPLC analysis [1]. This peripheral GABA modulation is distinct from the CNS-focused applications of alternative GAD inhibitors, which are not routinely validated in pancreatic islet systems.

Pancreatic β-cell GABA secretion Islet biology

Recommended DL-Allylglycine Application Scenarios Based on Quantified Differentiation Evidence


Treatment-Resistant Seizure Modeling and Antiepileptic Drug Screening

DL-allylglycine is the optimal choice for establishing a validated treatment-resistant seizure model with cross-species translatability. The model demonstrates high treatment resistance with only 2/5 tested AEDs (diazepam and valproate) showing protective activity, while levetiracetam, phenytoin, and topiramate show only limited efficacy [1]. GABA depletion kinetics and seizure progression rates are conserved between mice and zebrafish, enabling high-throughput screening in larval zebrafish as a cost-effective primary screen before rodent validation [1].

GABA Synthesis Inhibition Studies Requiring In Vivo Metabolic Activation

DL-allylglycine is specifically indicated for in vivo and ex vivo studies where metabolic conversion to 2-keto-4-pentenoic acid is required for potent GAD inhibition [1]. Unlike in vitro applications where allylglycine shows weak activity (requiring 1–80 mM), ex vivo administration at 39.8 μmol/g/h produces 60% GAD activity reduction . The racemic DL mixture ensures both stereoisomers are available for metabolic activation via L- and D-amino acid oxidases, generating the active 2-keto-4-pentenoic acid intermediate [2].

GABA-Polyamine Pathway Interaction Studies

DL-allylglycine uniquely modulates polyamine biosynthesis enzymes while inhibiting GAD, producing significant increases in ornithine decarboxylase (ODC) activity and decreases in S-adenosyl-L-methionine decarboxylase (SAM-DC) activity alongside marked GABA depletion [1]. This polypharmacology is not documented for alternative GAD inhibitors like 3-mercaptopropionic acid or 4-deoxypyridoxine, which exhibit distinct modes of GAD inhibition . Researchers investigating crosstalk between GABAergic and polyamine pathways should prioritize DL-allylglycine procurement.

Peripheral GABA Signaling Studies in Pancreatic Islet Biology

Allylglycine is validated for inhibiting GABA biosynthesis and secretion in pancreatic islet preparations at 10 mM, with demonstrated reversibility upon washout and significant reduction in GABA release from human islets (P = 0.0104) as quantified by HPLC [1]. This peripheral tissue validation distinguishes allylglycine from CNS-exclusive GAD inhibitors and supports its use in diabetes research investigating β-cell GABA signaling mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Allylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.